molecular formula C12H20N2O2 B2987321 Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate CAS No. 2416234-10-9

Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate

Cat. No.: B2987321
CAS No.: 2416234-10-9
M. Wt: 224.304
InChI Key: HODQVQIQENBPFG-UHFFFAOYSA-N
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Description

"Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate" is a structurally complex molecule featuring:

  • A 2,3-diazabicyclo[2.2.1]heptane core, a rigid bicyclic system with two nitrogen atoms at positions 2 and 3 .
  • A spiro-cyclopropane fused at position 7 of the bicycloheptane, introducing steric strain and conformational rigidity.
  • A tert-butyl carboxylate group at position 2, enhancing solubility in organic solvents and acting as a protective group for synthetic intermediates.

This compound’s unique spiro architecture and functional groups make it relevant for applications in medicinal chemistry (e.g., nicotinic receptor modulation) and materials science .

Properties

IUPAC Name

tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-9-5-4-8(13-14)12(9)6-7-12/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODQVQIQENBPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C23CC3)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 2,3-Diazabicyclo[2.2.1]heptane (CAS: 279-31-2)

Property Target Compound 2,3-Diazabicyclo[2.2.1]heptane
Molecular Formula Likely C₁₃H₂₁N₂O₂ (estimated) C₅H₁₀N₂
Molecular Weight ~275.3 g/mol (estimated) 98.15 g/mol
Polar Surface Area (PSA) Higher (due to carboxylate group) 24.06 Ų
LogP Increased (tert-butyl hydrophobicity) 0.67
Key Features Spiro cyclopropane, ester group Simple diazabicyclic core

Functional Implications :

  • The tert-butyl carboxylate improves solubility and serves as a synthetic handle, unlike the unsubstituted diazabicycloheptane .

Comparison with Diazabicycloheptane Derivatives

Example 1: tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ()
Property Target Compound 2,5-Diazabicycloheptane Derivative
Nitrogen Positions 2,3-positions 2,5-positions
Stereochemistry Spiro fusion at position 7 Free amine with defined stereocenters
Molecular Weight ~275.3 g/mol 289.4 g/mol (free amine)
Biological Activity Undocumented (predicted) α4β2-nAChR partial agonist

Key Differences :

  • The 2,3-diaza configuration in the target compound may alter basicity and hydrogen-bonding capacity compared to 2,5-diaza analogs.
Example 2: tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ()
Property Target Compound Nitro-Pyridyl Derivative
Substituents Spiro cyclopropane 6-Nitro-pyridyl group at position 5
1H NMR Shifts Not available δ 1.33 (tert-butyl), δ 8.05–8.16 (pyridyl)
Applications Undocumented Intermediate for nicotinic ligands

Comparison with Non-Diaza Bicycloheptane Analogs

Example: Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one (CID 14947932)
Property Target Compound Spiro-Ketone Analog
Core Structure Diazabicycloheptane + cyclopropane Bicycloheptane + cyclopropane + ketone
Molecular Formula C₁₃H₂₁N₂O₂ C₉H₁₂O
Functional Groups Carboxylate, diaza Ketone, hydrocarbon
Applications Medicinal chemistry (predicted) Structural studies, materials science

Functional Insights :

  • The ketone group in the analog enables hydrogen bonding , whereas the target’s carboxylate offers anionic character for salt formation or solubility modulation .

Table 1: Key Physicochemical Properties of Comparable Compounds

Compound Molecular Weight (g/mol) PSA (Ų) LogP Key Functional Groups
Target Compound ~275.3 ~60 ~2.5 Spiro cyclopropane, carboxylate
2,3-Diazabicyclo[2.2.1]heptane 98.15 24.06 0.67 Bicyclic diaza core
tert-Butyl 6-hydroxy-2-azabicycloheptane 229.3 (estimated) ~50 ~1.8 Hydroxy, carboxylate
Spiro-ketone (CID 14947932) 136.19 17.07 1.2 Ketone, cyclopropane

Q & A

Q. What are the key safety considerations when handling tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate in laboratory settings?

  • Methodological Answer : Due to its bicyclic and spirocyclic structure, the compound may exhibit reactivity under heat, moisture, or oxygen. Key precautions include:
  • Storage : Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition .
  • Handling : Use spark-free tools, anti-static equipment, and personal protective gear (nitrile gloves, goggles) to avoid ignition or skin contact .
  • Waste Disposal : Follow institutional guidelines for organic azides or diazabicyclo derivatives, as improper disposal risks environmental contamination (H410 hazard) .

Q. How can the compound’s structure be confirmed using spectroscopic and computational methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for spirocyclic and bicyclo[2.2.1]heptane signals. The tert-butyl group shows a singlet at ~1.4 ppm, while the cyclopropane protons appear as distinct multiplets (δ 0.8–1.2 ppm) .
  • X-ray Crystallography : Resolve the spiro junction and cyclopropane geometry to confirm stereochemistry .
  • DFT Calculations : Optimize the structure using B3LYP/6-31G(d) to validate bond angles and strain energy in the bicyclo[2.2.1] framework .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer :
  • Spiroannulation : React tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate with cyclopropane precursors (e.g., diaziridines) under Rh-catalyzed conditions .
  • Photolysis : Irradiate 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives to generate strained intermediates for cyclopropane ring formation .
  • Protection Strategies : Use Boc (tert-butyloxycarbonyl) groups to stabilize reactive amines during multi-step syntheses .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in asymmetric catalysis?

  • Methodological Answer : The spirocyclic structure imposes rigidity, enhancing enantioselectivity in organocatalytic reactions. For example:
  • Biginelli Reaction : The bicyclo[2.2.1]heptane core stabilizes transition states via non-covalent interactions (e.g., H-bonding), achieving up to 46% enantiomeric excess (ee) in dihydropyrimidinone synthesis .
  • Carbonylation : Rhodium-catalyzed desymmetrization of meso-alkenes leverages the compound’s steric bulk to control regioselectivity .

Q. What computational methods are suitable for analyzing its thermal decomposition pathways?

  • Methodological Answer :
  • Transition State Analysis : Use Gaussian 16 with M06-2X/cc-pVTZ to model retro-Diels-Alder or cyclopropane ring-opening pathways .
  • Kinetic Studies : Monitor decomposition via TGA-DSC under nitrogen, correlating activation energy (EaE_a) with DFT-predicted bond dissociation energies (BDEs) .
  • Contradictions : Experimental EaE_a values may deviate from computational predictions due to solvent effects or impurities .

Q. How can structural modifications improve its efficacy in drug discovery applications?

  • Methodological Answer :
  • Derivatization : Introduce fluorinated or boronate groups at the cyclopropane or bicyclo positions to enhance bioavailability .
  • SAR Studies : Replace the tert-butyl group with alternative esters (e.g., methyl, benzyl) to optimize logP and membrane permeability .
  • Contradictions : Bulkier substituents may improve target binding but reduce solubility, requiring trade-offs in lead optimization .

Data Contradictions and Resolution

Q. Why do enantioselectivity outcomes vary across similar catalytic systems?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst Loading : Lower catalyst concentrations (e.g., 5 mol% vs. 10 mol%) reduce steric guidance, decreasing ee by 10–15% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, improving selectivity compared to non-polar media .
  • Resolution : Use chiral HPLC (e.g., Daicel Chiralpak IA) to isolate enantiomers and validate mechanistic hypotheses .

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